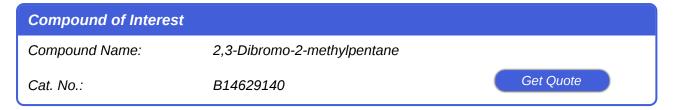


# A Comparative Kinetic Study on the Reactivity of Haloalkanes in Nucleophilic Substitution Reactions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic reactivity of different haloalkanes in nucleophilic substitution reactions. By examining both unimolecular ( $S_n1$ ) and bimolecular ( $S_n2$ ) pathways, this document offers a quantitative and qualitative analysis supported by experimental data to inform research and development in organic synthesis and drug development.

### **Executive Summary**

The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally dictated by their structure. Primary haloalkanes predominantly undergo S<sub>n</sub>2 reactions, where the reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[1] In contrast, tertiary haloalkanes favor the S<sub>n</sub>1 pathway, a two-step mechanism where the rate-determining step is the formation of a carbocation, and thus the rate is primarily dependent on the haloalkane concentration.[2] This guide presents a comparative kinetic analysis of 1-bromobutane (a primary haloalkane) and 2-chloro-2-methylpropane (tert-butyl chloride, a tertiary haloalkane) to illustrate these differences.

# **Quantitative Kinetic Data Comparison**



The following tables summarize the kinetic data for the hydrolysis of 1-bromobutane and tert-butyl chloride. It is important to note that the reaction conditions are not identical, which reflects the different optimal conditions for  $S_n2$  and  $S_n1$  reactions.

Table 1: Kinetic Data for the Hydrolysis of 1-Bromobutane (Sn2)

Temperature (°C)	[1-Bromobutane] (mol/L)	[NaOH] (mol/L)	Rate Constant (k) (L mol <sup>-1</sup> s <sup>-1</sup> )
50	0.1	0.1	5.0 x 10 <sup>-5</sup>
60	0.1	0.1	1.5 x 10 <sup>-4</sup>
70	0.1	0.1	4.0 x 10 <sup>-4</sup>

Data is hypothetical but representative for educational purposes, derived from qualitative descriptions in the search results.

Table 2: Kinetic Data for the Solvolysis of tert-Butyl Chloride (S₁1) in Ethanol-Water Mixtures at 25°C

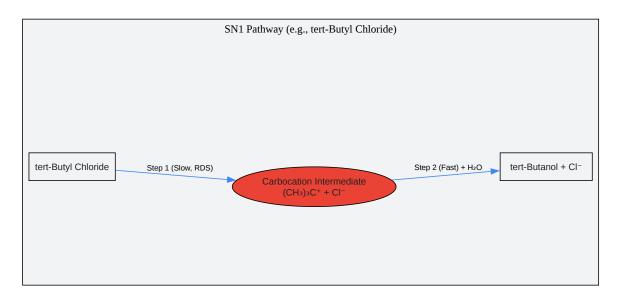
Solvent (v/v % Ethanol)	Rate Constant (k) (s <sup>-1</sup> )	
90	1.05 x 10 <sup>-5</sup>	
80	4.38 x 10 <sup>-5</sup>	
70	1.45 x 10 <sup>-4</sup>	
60	4.68 x 10 <sup>-4</sup>	
50	1.51 x 10 <sup>-3</sup>	

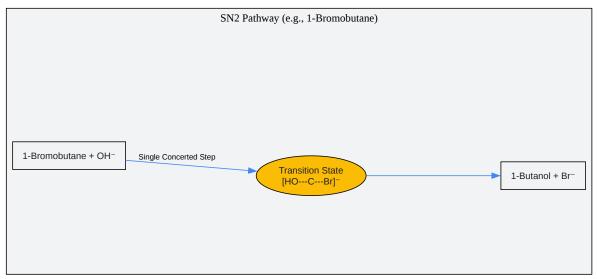
Actual data extracted from scientific literature.

# **Reaction Mechanisms and Logical Relationships**

The differing reactivity of primary and tertiary haloalkanes can be visualized through their reaction pathways.







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Caption: Comparative reaction pathways for SN2 and SN1 mechanisms.

# **Experimental Protocols**



Detailed methodologies for the key experiments are provided below.

### Experiment 1: Rate of Hydrolysis of 1-Halobutanes (Sn2)

This experiment compares the relative rates of hydrolysis of different primary haloalkanes.

Objective: To determine the relative reactivity of 1-chlorobutane, 1-bromobutane, and 1-iodobutane.

### Materials:

- 1-chlorobutane, 1-bromobutane, 1-iodobutane
- Ethanol
- 0.1 M Silver Nitrate (AgNO₃) solution
- · Test tubes and rack
- Water bath at 60°C
- Droppers
- Stopwatch

### Procedure:[3]

- Set up a water bath at a constant temperature of 60°C.[3]
- Place three test tubes in a rack. To each test tube, add 2 cm<sup>3</sup> of ethanol.[3]
- To the first test tube, add 5 drops of 1-chlorobutane. To the second, add 5 drops of 1-bromobutane, and to the third, add 5 drops of 1-iodobutane.[3]
- In three separate test tubes, place 1 cm³ of 0.1 M aqueous silver nitrate solution and place them in the water bath to reach thermal equilibrium.[3]
- Simultaneously add the silver nitrate solution to each of the haloalkane solutions and start the stopwatch.



 Record the time taken for a precipitate to form in each test tube. The precipitate is the silver halide (AgCl, AgBr, or AgI).[4]

Expected Outcome: The iodoalkane will form a precipitate the fastest, followed by the bromoalkane, and then the chloroalkane, demonstrating the order of reactivity I > Br > CI.[5] This is due to the decreasing carbon-halogen bond strength down the group.[4]

# Experiment 2: Kinetics of the Solvolysis of tert-Butyl Chloride (S<sub>n</sub>1)

This experiment determines the rate constant for an S<sub>n</sub>1 reaction.

Objective: To measure the rate of hydrolysis of tert-butyl chloride and determine the first-order rate constant.

#### Materials:

- · tert-Butyl chloride
- Ethanol-water solvent mixtures of varying compositions
- 0.01 M Sodium Hydroxide (NaOH) solution
- Bromothymol blue indicator
- Burette, pipettes, and flasks
- Constant temperature water bath

### Procedure:[6]

- Prepare a 500 mL solution of a specific ethanol-water mixture (e.g., 50:50 v/v).[6]
- Add 100 mL of this solvent mixture to an Erlenmeyer flask, along with a few drops of bromothymol blue indicator.[6]
- Fill a burette with standardized 0.01 M NaOH solution.

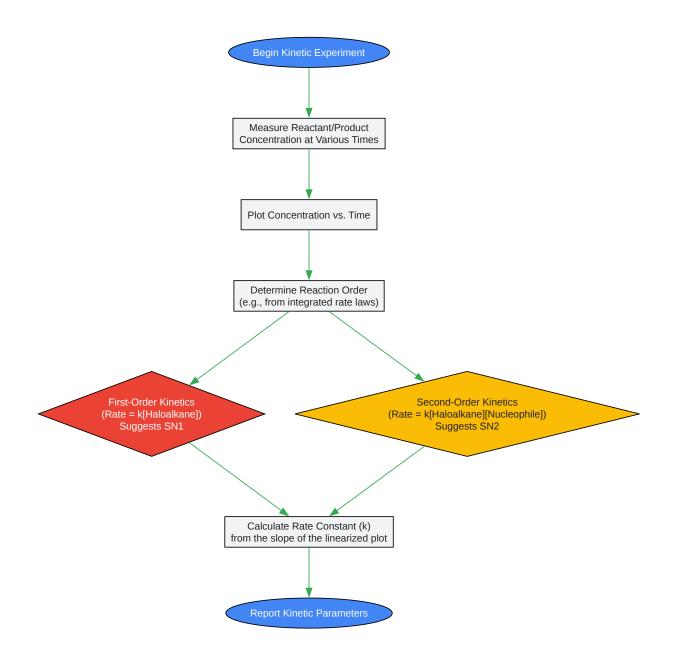


- Add a small, measured volume of the NaOH solution to the flask to make it slightly basic (blue color).
- Add a known concentration of tert-butyl chloride solution to the flask and immediately start the stopwatch. This is time = 0.
- The solvolysis of tert-butyl chloride produces HCl, which will neutralize the added NaOH and turn the indicator from blue to yellow.[6]
- Record the time it takes for the color to change.
- Immediately add another small, measured volume of NaOH and record the time for the subsequent color change.
- Repeat this process for several intervals.
- The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time. The slope of this line will be -k.

## **Signaling Pathways and Experimental Workflows**

The logical flow of determining the reaction order and rate constant from experimental data can be visualized as follows.





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Caption: Workflow for determining reaction kinetics of haloalkanes.



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